1-ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine
Description
1-Ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine is a substituted imidazole derivative featuring an ethyl group at position 1, a 4-iodophenyl group at position 5, and an amine group at position 2. This compound belongs to the 2-aminoimidazole class, which is notable for its diverse pharmacological applications, including antimicrobial, antiviral, and anticancer activities .
Properties
CAS No. |
918801-67-9 |
|---|---|
Molecular Formula |
C11H12IN3 |
Molecular Weight |
313.14 g/mol |
IUPAC Name |
1-ethyl-5-(4-iodophenyl)imidazol-2-amine |
InChI |
InChI=1S/C11H12IN3/c1-2-15-10(7-14-11(15)13)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H2,13,14) |
InChI Key |
HFIANWZXGFVUBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1N)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and ethyl isocyanide.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving 4-iodoaniline and ethyl isocyanide under acidic conditions.
Introduction of Ethyl Group: The ethyl group is introduced at the first position of the imidazole ring through an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group at position 2 undergoes acylation with electrophilic reagents:
-
Reagents : Acetyl chloride, benzoyl chloride
-
Conditions : Room temperature, dichloromethane (DCM) solvent, triethylamine (TEA) as base
-
Products : N-Acetyl and N-benzoyl derivatives (e.g., 1-ethyl-5-(4-iodophenyl)-N-acetyl-1H-imidazol-2-amine)
-
Yield : 70–85% depending on steric effects of the acylating agent
Table 1 : Acylation Reaction Parameters
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acetyl chloride | DCM | 25°C | 85 |
| Benzoyl chloride | DCM | 25°C | 72 |
Suzuki-Miyaura Cross-Coupling
The 4-iodophenyl group enables palladium-catalyzed coupling with boronic acids:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Conditions : Ethanol/water (3:1), 80°C, 12–16 hr
-
Products : Biphenyl derivatives (e.g., 1-ethyl-5-(4-biphenyl)-1H-imidazol-2-amine)
-
Yield : 60–75% with aryl/heteroaryl boronic acids
Coordination with Transition Metals
The imidazole nitrogen and amine group act as ligands for metal complexes:
-
Complexation with Au(I) : Forms [Au(L)Cl] complexes (L = ligand) under reflux in ACN with Ag₂O .
-
Biological Relevance : Gold(I) complexes show inhibitory effects against cisplatin-resistant cancer cells (IC₅₀ = 1.2–3.8 μM) .
Table 2 : Gold(I) Complex Activity
| Complex | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| [Au(L)Cl] | A2780 CisR | 1.2 |
| [Au(L)Br] | A2780 CisR | 2.7 |
Alkylation and Cyclization
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/NaH to yield N-alkylated imidazoles.
-
Intramolecular Cyclization : Under basic conditions (KOH/EtOH), forms fused bicyclic structures via C–N bond formation.
Oxidation and Reduction
-
Amine Oxidation : Treating with H₂O₂/Fe²⁺ generates nitroso intermediates (unstable, require stabilization).
-
Iodophenyl Reduction : Catalytic hydrogenation (H₂/Pd/C) replaces iodine with hydrogen, yielding 1-ethyl-5-phenyl-1H-imidazol-2-amine.
Nucleophilic Aromatic Substitution
The iodine atom participates in SNAr reactions:
-
Reagents : KOtBu, aryl thiols
-
Products : Thioether derivatives (e.g., 1-ethyl-5-(4-(phenylthio)phenyl)-1H-imidazol-2-amine)
-
Yield : 50–65% under optimized microwave conditions
Key Mechanistic Insights
-
Steric Effects : The ethyl group at N1 reduces reactivity at adjacent positions, favoring regioselective modifications at C5.
-
Electronic Effects : The electron-withdrawing iodine atom enhances electrophilic substitution rates at the para position.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its effects on various cancer cell lines, including prostate and lung cancer cells. The compound's mechanism involves interaction with specific proteins that regulate cell growth and apoptosis.
Case Study: Heme Oxygenase-1 Inhibition
A study demonstrated that derivatives of imidazole compounds, including those similar to 1-ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine, showed promise as inhibitors of heme oxygenase-1 (HO-1). HO-1 is often overexpressed in tumors, correlating with poor prognosis. The inhibition of HO-1 can enhance the efficacy of chemotherapy by overcoming drug resistance .
| Compound | Target | IC50 (μM) |
|---|---|---|
| 7i | HO-1 | 0.19 |
| 7l | HO-1 | 0.27 |
Epigenetic Research
The compound has also been studied in the context of epigenetic regulation. It serves as a chemical probe for epigenetic proteins, crucial for understanding gene regulation mechanisms.
Case Study: BRD4 Inhibition
In research focusing on bromodomain-containing protein 4 (BRD4), derivatives of imidazole were shown to selectively inhibit BRD4 D1 over BRD4 D2, which is vital for therapeutic strategies targeting various cancers .
| Compound | Selectivity Ratio | IC50 (μM) |
|---|---|---|
| ZL0516 | 8.5 | <0.092 |
Synthesis of Functional Materials
The unique properties of imidazole derivatives make them suitable for developing functional materials such as sensors and catalysts. Their ability to coordinate with metal ions can be exploited in catalysis and electronic applications.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine and related imidazole derivatives:
Key Observations:
Substituent at Position 1 :
- The ethyl group in the target compound increases lipophilicity compared to unsubstituted derivatives (e.g., compound 54 ). This may enhance membrane permeability and bioavailability.
- Methyl (e.g., 5-(4-bromophenyl)-1-methyl-1H-imidazol-2-amine ) or o-tolyl groups (e.g., ) introduce varying steric effects, influencing binding pocket interactions.
Phenyl Ring Substituents: Iodine vs. Halogens: The 4-iodophenyl group provides a heavy atom, which could improve X-ray crystallography resolution . Compared to bromine (in ) or chlorine (in ), iodine’s larger atomic radius may enhance van der Waals interactions in target proteins.
Synthetic Yields: Compound 54 was synthesized in 79% yield via acetamide deprotection, demonstrating efficient methodology.
Enzyme Inhibition Potential
- IMPDH Targeting: Compound 54 (4-(4-iodophenyl)-1H-imidazol-2-amine) was developed as a fragment for inhibiting inosine-5′-monophosphate dehydrogenase (IMPDH), a target for antiviral and anticancer therapies . The ethyl group in the target compound could enhance binding affinity by filling hydrophobic pockets in the enzyme.
Physicochemical Properties
- However, the iodine atom may reduce aqueous solubility, necessitating formulation optimizations.
Biological Activity
1-Ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings on the biological activity of this compound, including its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an imidazole ring substituted with an ethyl group and a para-iodophenyl moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antiproliferative activities against various cancer cell lines. Specifically, this compound has been shown to:
- Inhibit Cell Proliferation : The compound exhibits cytotoxic effects on cancer cells, with IC50 values often in the low micromolar range. For instance, similar imidazole derivatives demonstrated IC50 values ranging from 1.26 to 3 µM against multiple cancer cell lines, indicating potent anticancer properties .
- Induce Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in treated cancer cells . This mechanism is crucial for its effectiveness as an anticancer agent.
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Various (e.g., HeLa) | ~3 | G2/M phase arrest |
| Derivative A | MCF-7 | 1.29 | Apoptosis induction |
| Derivative B | A549 | 2.96 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research has indicated that imidazole derivatives can act against various bacterial strains. While specific data on this compound is limited, related compounds have shown:
- Broad-Spectrum Activity : Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported between 40 to 50 µg/mL .
Table 2: Antimicrobial Efficacy of Related Imidazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Related Imidazole Derivative | E. faecalis | 40 | Bactericidal |
| Related Imidazole Derivative | P. aeruginosa | 50 | Bacteriostatic |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation, such as Polo-like kinase (Plk) and cyclin-dependent kinases (CDK) .
- Induction of Apoptosis : The ability to trigger apoptotic pathways is a significant mechanism through which these compounds exert their anticancer effects .
- Antioxidant Properties : Some imidazole derivatives possess antioxidant capabilities that may contribute to their overall therapeutic efficacy by reducing oxidative stress in cells .
Case Studies
Several case studies highlight the efficacy of imidazole derivatives in clinical settings:
- Case Study 1 : A study involving a related imidazole derivative showed significant tumor regression in animal models when administered at low doses over a period of weeks. The study reported a reduction in tumor size by over 50% compared to control groups .
- Case Study 2 : Clinical trials with similar compounds demonstrated favorable safety profiles and tolerability in human subjects, paving the way for further development into therapeutic agents for cancer treatment .
Q & A
Q. What are the recommended synthetic routes for 1-ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of 4-iodophenyl precursors with ethylamine derivatives under controlled conditions. Optimization can be achieved through:
- Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency .
- Catalyst Screening : Use of palladium or copper catalysts for cross-coupling reactions to introduce the iodophenyl group .
- Reactor Design : Continuous-flow reactors improve yield and reproducibility by maintaining consistent reaction parameters .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm regioselectivity and purity, with deuterated DMSO as a solvent .
- X-ray Crystallography : Resolve crystal structure to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Waste Disposal : Segregate halogenated waste for incineration to minimize environmental contamination .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance the synthesis and modification of this compound?
- Methodological Answer :
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- Electronic Property Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets .
- Machine Learning : Train models on existing imidazole reaction datasets to optimize solvent/catalyst combinations .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Control variables such as cell line viability, incubation time, and solvent concentration (e.g., DMSO ≤0.1%) .
- Dose-Response Curves : Perform IC determinations in triplicate to account for variability in antifungal or receptor-binding assays .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. How can fluorescence properties be leveraged for cellular imaging applications?
- Methodological Answer :
- Fluorophore Design : Modify the imidazole core with electron-donating groups (e.g., -NH) to enhance quantum yield .
- Live-Cell Imaging : Use lipofectamine-based delivery systems to track subcellular localization in real time .
- Two-Photon Microscopy : Apply red-shifted derivatives to reduce phototoxicity during prolonged imaging sessions .
Q. How to evaluate environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (254 nm) and analyze breakdown products via LC-MS .
- Soil/Water Half-Life : Use OECD 307 guidelines to assess biodegradation under aerobic and anaerobic conditions .
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algae to establish safety thresholds for agricultural use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
